1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea
Description
Properties
IUPAC Name |
1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-20(13-25-21(28)24-11-12-29-18-5-3-2-4-6-18)30-22-26-19(14-27(15)22)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFILJQTXDNHBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has attracted interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 399.9 g/mol. The structure includes an imidazo[2,1-b]thiazole core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | KNUJCDMCYTUDQL-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. In a study focused on related compounds, it was found that certain derivatives showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. The most active compounds demonstrated IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating strong cytotoxic effects .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as FLT3, leading to apoptosis in cancer cells . This suggests that the compound could be further investigated for its potential use in treating AML.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. A related study highlighted that similar imidazo[2,1-b]thiazole derivatives exhibited broad-spectrum antibacterial effects . The minimal inhibitory concentration (MIC) values were determined for various bacterial strains, showing promising results for further development as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Studies have shown that modifications to the imidazo[2,1-b]thiazole core or substituents can significantly alter the potency and selectivity of these compounds against different biological targets .
Key Findings:
- Substituents at the 4-position of the phenyl ring can enhance activity against specific cancer cell lines.
- The introduction of various side chains can modulate both antimicrobial and anticancer activities.
Study on Acute Myeloid Leukemia
In a pivotal study, a series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their efficacy against AML cell lines. Among these, a derivative with a similar structure to our compound showed an IC50 value of 0.002 μM in cellular assays . This underscores the potential of such compounds in targeted cancer therapies.
Antimicrobial Testing
Another investigation assessed the antimicrobial properties of related thiazole derivatives. The study reported effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 200 μg/mL . These findings suggest that modifications to the urea moiety could enhance antibacterial efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea exhibit anticancer properties. For instance, imidazo[2,1-b]thiazoles have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this class can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing thiazole rings have shown effectiveness against a range of pathogens, including bacteria and fungi. A case study highlighted that thiazole derivatives possess significant antibacterial activity against resistant strains of Staphylococcus aureus .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that imidazo[2,1-b]thiazoles can modulate inflammatory pathways. A recent investigation revealed that these compounds reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazo[2,1-b]thiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.
Case Study 2: Antimicrobial Testing
A research team evaluated the antimicrobial efficacy of thiazole-based compounds against clinical isolates of bacteria. The study found that specific compounds showed minimum inhibitory concentrations (MICs) below 10 µg/mL against multidrug-resistant strains, highlighting their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Modified Aromatic Substituents
Several urea-based analogs with variations in the aromatic substituents have been synthesized and evaluated. For instance:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) : Exhibits an IC₅₀ of 0.10–0.24 μM against Clostridioides difficile FabK, with a 5–10-fold improvement in activity compared to earlier analogs. The 3-fluorophenyl group optimizes steric and electronic interactions with the enzyme’s active site .
- 1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) : Higher molecular weight (534.2 g/mol) and enhanced hydrophobicity due to dichloro substitution, leading to improved membrane permeability but reduced solubility .
Table 1: Key Structural and Activity Differences in Urea Analogs
Imidazo[2,1-b]thiazole Core Modifications
- 1-(6-(4-Bromophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)ethan-1-one : Replacing the urea group with an acetyl moiety reduces hydrogen-bonding capacity, resulting in diminished enzymatic inhibition but increased stability in oxidative environments .
- 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide (3) : The acetohydrazide derivative demonstrates moderate acetylcholinesterase inhibition (IC₅₀ ~5 μM), highlighting the importance of the urea group for potency .
Thiazole and Triazole Hybrids
- 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) : These hybrids combine triazole and thiazole motifs, showing broad-spectrum kinase inhibition. However, their bulkier structures reduce bioavailability compared to the target compound’s streamlined design .
Table 2: Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | 11a | 6a |
|---|---|---|---|
| logP (predicted) | 3.2 | 2.8 | 4.1 |
| Topological PSA (Ų) | 87.8 | 90.3 | 105.6 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group balances hydrophobicity and electronic effects, while the methyl group on the imidazo[2,1-b]thiazole core minimizes metabolic degradation .
- Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to ’s acetohydrazide protocol, involving condensation of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole intermediates with 2-phenoxyethyl isocyanate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
